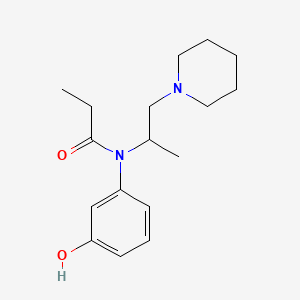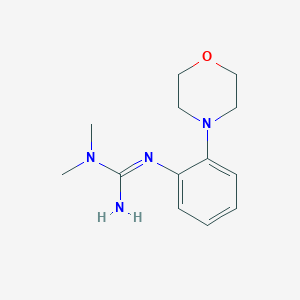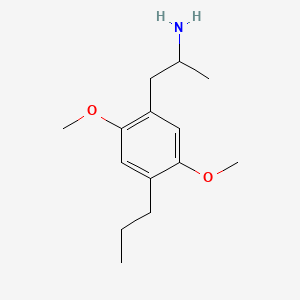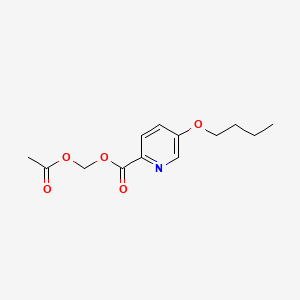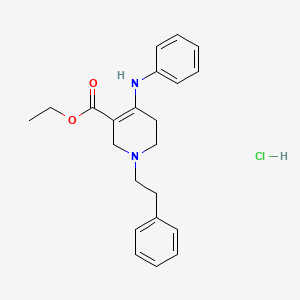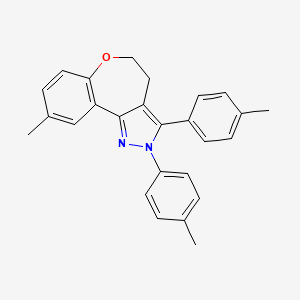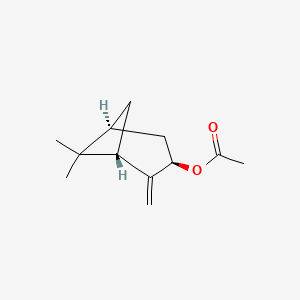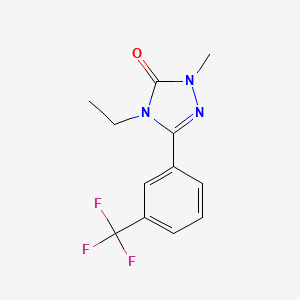
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazole ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of an alkylsulphanyl functional group with a hydroxide anion . Another approach includes the condensation of semicarbazide hydrochloride with formic acid, followed by nitration to form the desired triazolone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce different reduced forms of the triazolone .
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive high energetic material.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Another triazolone derivative with distinct chemical properties.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- stands out due to its unique trifluoromethylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
129521-50-2 |
|---|---|
Molecular Formula |
C12H12F3N3O |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H12F3N3O/c1-3-18-10(16-17(2)11(18)19)8-5-4-6-9(7-8)12(13,14)15/h4-7H,3H2,1-2H3 |
InChI Key |
RXZLOYRZINIUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN(C1=O)C)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



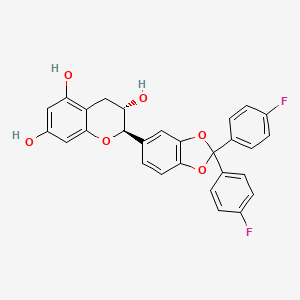

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

